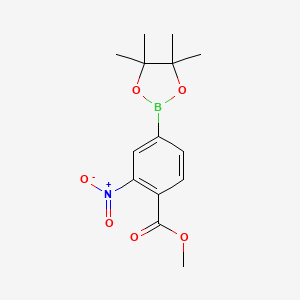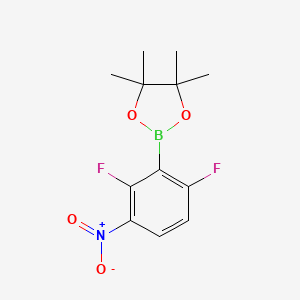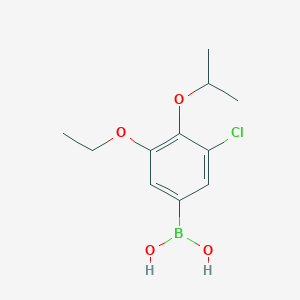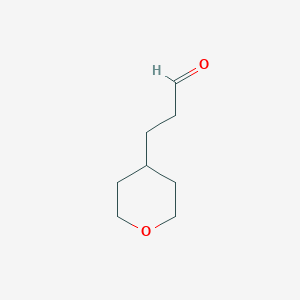
3-(Oxan-4-yl)propanal
概要
説明
“3-(Oxan-4-yl)propanal” is a chemical compound with the CAS Number: 952685-59-5 . It has a molecular weight of 142.2 and its IUPAC name is 3-tetrahydro-2H-pyran-4-ylpropanal . It is stored at a temperature of -10 . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “3-(Oxan-4-yl)propanal” is 1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(Oxan-4-yl)propanal” is a liquid at room temperature . It has a molecular weight of 142.2 and is stored at a temperature of -10 .科学的研究の応用
Pharmacological Applications
- 3-(Oxan-4-yl)propanal derivatives have been explored for their potential in developing pharmaceutical products due to their diverse pharmacological properties. For example, specific 1,3,4-Oxadiazole derivatives exhibit significant anti-inflammatory and antithrombotic activities. These compounds, including 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its N-substituted derivatives, have demonstrated promising in vitro and in vivo anti-inflammatory effects, as well as potent roles in enhancing clotting time in in vivo rat models. Their impressive inhibitory potential against COX-2 enzymes and higher docking scores compared to standard drugs like diclofenac sodium highlight their potential use in developing anti-inflammatory drugs (Basra et al., 2019).
Chemical Synthesis and Structural Analysis
- 3-(Oxan-4-yl)propanal and its derivatives have been synthesized and characterized for various applications. The synthesis and X-ray crystal structure of related compounds like 1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine have been reported, showcasing the compound's potential as an intermediate in the synthesis of antifungal agents (Attia et al., 2013). Furthermore, structural analysis of related compounds, such as the study of the crystal structure of 1,3-diphenyl-propan-2-one oxime, provides insights into hydrogen bonding patterns and molecular interactions, which are crucial for drug design and material science applications (Low et al., 2010).
Material Science and Polymer Research
- In the field of material science, derivatives of 3-(Oxan-4-yl)propanal have been investigated for their potential in improving the properties of materials. For instance, the study of oxalamide compounds, with applications in enhancing the crystallization kinetics of bacterially synthesized poly(3-hydroxybutyrate-co-3-hydroxyhexanate), a biodegradable plastic, demonstrates the relevance of these compounds in developing materials with superior mechanical performance (Xu et al., 2018).
Safety And Hazards
特性
IUPAC Name |
3-(oxan-4-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-1-2-8-3-6-10-7-4-8/h5,8H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQGHLGJSCIVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxan-4-yl)propanal | |
CAS RN |
952685-59-5 | |
| Record name | 3-(oxan-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1426005.png)
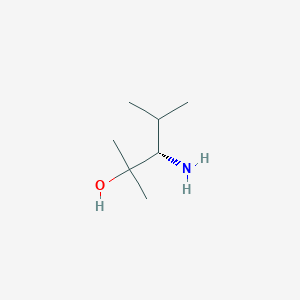
![1-Oxa-3-azaspiro[4.4]nonan-2-one](/img/structure/B1426008.png)
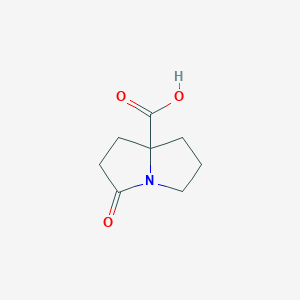
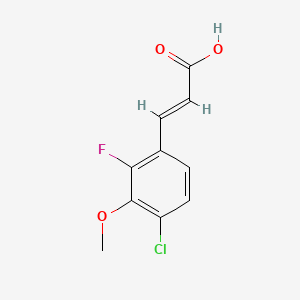
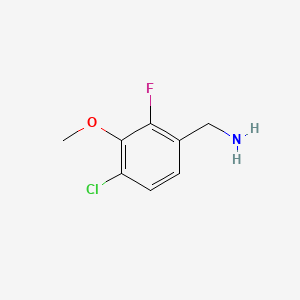
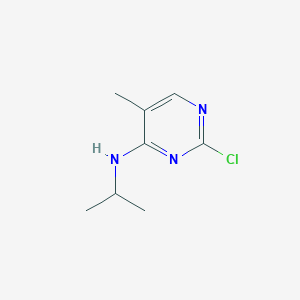
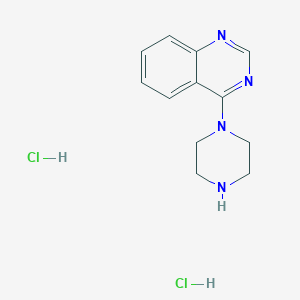
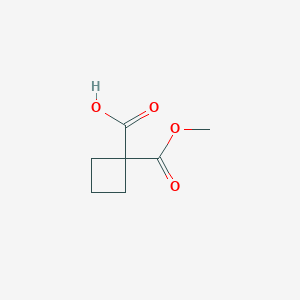
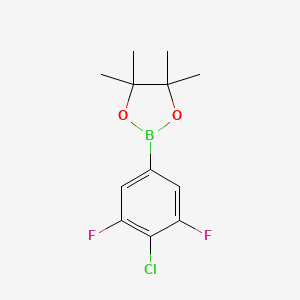
![Benzoic acid, 2-[[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]carbonyl]-](/img/structure/B1426018.png)
